

physicochemical properties of 3-phenyl-1H-pyrazole-5-carbohydrazide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-phenyl-1H-pyrazole-5-carbohydrazide

Cat. No.: B2545340

[Get Quote](#)

An In-Depth Technical Guide to the Physicochemical Characterization of **3-phenyl-1H-pyrazole-5-carbohydrazide**

Foreword: The Strategic Importance of Physicochemical Profiling

In modern drug discovery and material science, the journey from a promising molecular scaffold to a viable product is paved with data. For heterocyclic compounds like **3-phenyl-1H-pyrazole-5-carbohydrazide**, a molecule of significant interest due to the broad biological activities of its class, understanding its fundamental physicochemical properties is not a preliminary step—it is the cornerstone of rational development.^{[1][2][3]} This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the experimental determination and theoretical consideration of the key physicochemical parameters of this pyrazole carbohydrazide. We will move beyond simple data points to explore the causality behind experimental choices, ensuring a robust and reproducible characterization workflow.

Molecular Identity and Structural Attributes

Before any experimental work, establishing the unambiguous identity of the compound is critical. **3-phenyl-1H-pyrazole-5-carbohydrazide** is a distinct chemical entity built upon a pyrazole core, a scaffold known for its diverse biological activities.^[3]

Table 1: Core Molecular Identifiers

Identifier	Value	Source
IUPAC Name	3-phenyl-1H-pyrazole-5-carbohydrazide	PubChem
Molecular Formula	C ₁₀ H ₁₀ N ₄ O	[4]
Molecular Weight	202.21 g/mol	[4]
CAS Number	Not explicitly assigned; derivative-dependent.	N/A

Chemical Structure:

Caption: 2D Structure of **3-phenyl-1H-pyrazole-5-carbohydrazide**.

Lipophilicity: Predicting Membrane Permeability and Bioavailability

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of its pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion). It is quantified by the partition coefficient (LogP) or, more relevantly for ionizable compounds, the distribution coefficient (LogD). For pyrazole derivatives, LogP values between 3.12 and 4.94 have been associated with significant biological activity in certain assays.[1]

Predicted Lipophilicity

While experimental determination is the gold standard, computational models provide a valuable starting point. For related structures, predicted LogP values vary, suggesting that **3-phenyl-1H-pyrazole-5-carbohydrazide** likely possesses moderate lipophilicity.

Table 2: Predicted LogP Values for Structurally Related Analogs

Compound	Predicted LogP	Source
N'-(2-hydroxynaphthalen-1-yl)methylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide	4.76	[5]
4-methyl-N'-[1-(naphthalen-2-yl)ethylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide	4.96	[6]
3-phenyl-1H-pyrazole	1.9	[7]
3-methyl-5-phenyl-1H-pyrazole	2.3	[8]

Experimental Protocol: LogD_{7.4} Determination via Shake-Flask Method

The shake-flask method remains the definitive technique for LogP/LogD determination due to its direct measurement of partitioning.[9][10] The following protocol is optimized for accuracy and minimal compound usage.[11]

Method Rationale: This procedure measures the distribution of the analyte between two immiscible phases: n-octanol (simulating a lipidic biological membrane) and a phosphate-buffered saline (PBS) at pH 7.4 (simulating physiological aqueous conditions). The use of pre-saturated solvents is critical to prevent volume changes during equilibration that would skew concentration measurements. Analysis by a sensitive technique like HPLC is necessary to accurately quantify the analyte in each phase, especially for compounds with low aqueous solubility.[10][11]

Step-by-Step Protocol:

- **Solvent Preparation:** Mix equal volumes of n-octanol and 0.1 M PBS (pH 7.4). Shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely before use.[9]
- **Stock Solution:** Prepare a 10 mM stock solution of **3-phenyl-1H-pyrazole-5-carbohydrazide** in DMSO.[9]

- Partitioning: In a microcentrifuge tube, add 500 μ L of the pre-saturated n-octanol and 500 μ L of the pre-saturated PBS.[12]
- Analyte Addition: Add 1-2 μ L of the 10 mM DMSO stock solution to the biphasic mixture. The low volume of DMSO minimizes its effect on the partitioning equilibrium.
- Equilibration: Tightly cap the tube and sonicate for 30 minutes, followed by shaking or vortexing at a controlled temperature (e.g., 25°C) for at least 3 hours to reach thermodynamic equilibrium. Some protocols recommend overnight incubation.[12]
- Phase Separation: Centrifuge the tube at high speed (e.g., 14,000 x g) for 5-10 minutes to ensure a sharp and complete separation of the n-octanol (top layer) and aqueous (bottom layer) phases.[12]
- Sampling:
 - Carefully remove a known aliquot (e.g., 250 μ L) from the top n-octanol layer.[12]
 - With a fresh pipette tip, carefully pass through the top layer to withdraw a known aliquot (e.g., 250 μ L) from the bottom aqueous layer.[12]
- Quantification: Analyze the concentration of the analyte in both aliquots using a validated HPLC-UV method. Prepare calibration standards in both n-octanol and PBS to ensure accurate quantification.
- Calculation: The LogD_{7.4} is calculated using the formula: $\text{LogD}_{7.4} = \log_{10} ([\text{Concentration in n-octanol}] / [\text{Concentration in aqueous}])$

Caption: Workflow for experimental LogD determination via the Shake-Flask method.

Ionization State (pKa): The Key to Solubility and Receptor Binding

The pKa value defines the pH at which a compound exists in a 50:50 equilibrium between its protonated and deprotonated forms. This parameter is fundamental, as the ionization state of a molecule dramatically affects its solubility, membrane permeability, and ability to interact with

biological targets. The **3-phenyl-1H-pyrazole-5-carbohydrazide** structure contains multiple ionizable groups:

- The pyrazole ring: The N-H proton is weakly acidic.
- The hydrazide moiety: Can be protonated (basic) or deprotonated (acidic) depending on the environment.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining pKa values.[\[13\]](#)[\[14\]](#) It involves monitoring pH changes as a titrant (a strong acid or base) is incrementally added to a solution of the analyte.[\[15\]](#)[\[16\]](#)

Method Rationale: The core of this technique is the precise measurement of the pH titration curve. The pKa corresponds to the pH at the half-equivalence point, which is mathematically identified as the inflection point in the curve (or the peak/trough in the first derivative of the curve).[\[16\]](#) Maintaining a constant ionic strength with KCl is crucial to keep activity coefficients constant, ensuring the measured pH accurately reflects changes in proton concentration.[\[15\]](#) Purging with an inert gas like nitrogen or argon is essential to remove dissolved CO₂, which can form carbonic acid and interfere with the titration of weakly acidic or basic compounds.[\[16\]](#)[\[17\]](#)

Step-by-Step Protocol:

- **System Calibration:** Calibrate a high-precision pH meter and electrode using at least three standard buffers (e.g., pH 4.0, 7.0, 10.0).[\[15\]](#)
- **Analyte Preparation:** Prepare a solution of the compound (e.g., 1 mM) in deionized water or a suitable co-solvent if solubility is low. Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.[\[15\]](#)
- **Inert Atmosphere:** Place the solution in a jacketed titration vessel maintained at a constant temperature (e.g., 25°C). Purge the solution with nitrogen or argon for 15-20 minutes before and during the titration to eliminate dissolved CO₂.[\[16\]](#)

- Initial pH Adjustment: For a compound with expected acidic and basic pKa's, first titrate with a standardized strong acid (e.g., 0.1 M HCl) to a low pH (e.g., pH 2.0) to ensure all groups are fully protonated.[15]
- Titration: Incrementally add a standardized strong base (e.g., 0.1 M NaOH) using a precision burette. After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added. Continue until a high pH (e.g., pH 12.0) is reached.[15]
- Data Analysis:
 - Plot the measured pH versus the volume of titrant added to generate the titration curve.
 - Calculate the first and second derivatives of the titration curve. The equivalence points are identified as peaks in the first derivative plot.
 - The pKa values correspond to the pH at the half-equivalence points (i.e., at 50% of the volume required to reach the equivalence point).[17]
- Replication: Perform the titration in triplicate to ensure reproducibility and report the average pKa with the standard deviation.[15]

Solubility: A Prerequisite for Efficacy

Poor aqueous solubility is a primary cause of failure for many promising drug candidates. Assessing the solubility of **3-phenyl-1H-pyrazole-5-carbohydrazide** in both aqueous and relevant organic solvents is essential. While the parent pyrazole is soluble in water and organic solvents, substitutions can dramatically alter this property.[18][19]

Table 3: Recommended Solvents for Solubility Assessment

Solvent Type	Example Solvents	Rationale
Aqueous Buffers	pH 2.0 (Simulated Gastric Fluid), pH 7.4 (Physiological), pH 9.0	Determines pH-dependent solubility and potential for oral absorption.
Polar Protic	Ethanol, Methanol	Commonly used in synthesis, purification, and formulation.
Polar Aprotic	DMSO, DMF, Acetonitrile	Used for stock solution preparation and in many biological assays.
Non-polar	Dichloromethane, Toluene	Relevant for understanding behavior during chemical synthesis and extraction.

A standard approach involves preparing saturated solutions of the compound in each solvent, equilibrating for 24 hours, filtering to remove excess solid, and quantifying the dissolved concentration via HPLC-UV.

Spectroscopic and Structural Characterization

A complete physicochemical profile includes confirmation of the compound's structure and purity.

- Nuclear Magnetic Resonance (NMR): ^1H and ^{13}C NMR spectroscopy are essential for verifying the chemical structure. For **3-phenyl-1H-pyrazole-5-carbohydrazide**, one would expect characteristic signals for the phenyl protons, the pyrazole C4-H proton, and the exchangeable N-H protons of the pyrazole and hydrazide groups.
- Infrared (IR) Spectroscopy: IR analysis can confirm the presence of key functional groups. Expected peaks would include N-H stretching (around $3200\text{-}3400\text{ cm}^{-1}$), C=O stretching of the amide/hydrazide (around $1650\text{-}1680\text{ cm}^{-1}$), and C=C/C=N stretching from the aromatic rings.
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion.

- X-ray Crystallography: If a suitable single crystal can be grown, X-ray diffraction provides unambiguous proof of structure, including stereochemistry and the conformation of the molecule in the solid state. Crystal structure data has been reported for various complex hydrazide derivatives, highlighting its feasibility.[20][21]

Conclusion: Building a Comprehensive Data Package

The physicochemical properties of **3-phenyl-1H-pyrazole-5-carbohydrazide** are not merely academic data points; they are predictive indicators of its behavior in both chemical and biological systems. By systematically applying the rigorous experimental protocols outlined in this guide—for determining lipophilicity (LogD), ionization (pKa), solubility, and structural identity—researchers can build the comprehensive data package necessary for advancing this promising scaffold. This methodical approach mitigates risk in later-stage development and enables the rational design of future analogs with optimized, purpose-driven properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
2. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
3. mdpi.com [mdpi.com]
4. PubChemLite - 3-phenyl-1h-pyrazole-5-carbohydrazide (C10H10N4O) [pubchemlite.lcsb.uni.lu]
5. Compound... [chemdiv.com]
6. Compound... [chemdiv.com]
7. 3-phenyl-1H-pyrazole | C9H8N2 | CID 17155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3-Methyl-5-phenyl-1H-pyrazole | C10H10N2 | CID 18774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. LogP / LogD shake-flask method [protocols.io]
- 10. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 11. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. dergipark.org.tr [dergipark.org.tr]
- 17. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]
- 18. solubilityofthings.com [solubilityofthings.com]
- 19. ijnrd.org [ijnrd.org]
- 20. researchgate.net [researchgate.net]
- 21. Synthesis and cytotoxic activity of novel 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [physicochemical properties of 3-phenyl-1H-pyrazole-5-carbohydrazide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2545340#physicochemical-properties-of-3-phenyl-1h-pyrazole-5-carbohydrazide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com